molecular formula C23H25N3O B2517894 (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone CAS No. 1207061-97-9

(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone

Cat. No.: B2517894
CAS No.: 1207061-97-9
M. Wt: 359.473
InChI Key: JJRQXQZOEVFAKA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Infrared Spectroscopy

Key IR absorptions include:

  • C=O stretch at 1,680–1,710 cm⁻¹ (ethanone carbonyl)
  • N–H stretch at 3,400–3,450 cm⁻¹ (indole NH)
  • C=C aromatic stretches at 1,450–1,600 cm⁻¹ (indole and cinnamyl)

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (500 MHz, CDCl₃):

δ (ppm) Multiplicity Assignment
7.65 d (J = 15.6 Hz) Cinnamyl Hβ
6.85 d (J = 15.6 Hz) Cinnamyl Hα
7.20–7.45 m Phenyl protons
8.10 s Indole H2
3.75–4.10 m Piperazine N–CH₂
2.85 t (J = 5.1 Hz) Piperazine CH₂–N

¹³C NMR (125 MHz, CDCl₃):

δ (ppm) Assignment
191.9 Ethanol carbonyl (C=O)
138.2 Indole C3
127.3 Cinnamyl Cβ
123.5 Indole C7

The cinnamyl group’s trans configuration is confirmed by the coupling constant (J = 15.6 Hz) between Hα and Hβ.

Mass Spectrometry

High-resolution ESI-MS shows a molecular ion peak at m/z 359.473 [M+H]⁺ . Fragmentation pathways include:

  • Loss of the cinnamyl group (m/z 240.139)
  • Cleavage of the piperazine-ethanone bond (m/z 185.060)

X-ray Crystallography and Conformational Analysis

While no X-ray data exists for this specific compound, docking studies with homologous piperazine-indole systems reveal preferential binding conformations. The cinnamyl group adopts an extended orientation, minimizing steric clashes with the piperazine ring. Computational models (DFT/B3LYP/6-31G*) predict a dihedral angle of 112° between the indole and piperazine planes, optimizing van der Waals contacts.

Comparative Structural Analogues in Piperazine-Indole Hybrid Systems

Key analogues and their structural distinctions:

Compound Substituent Modifications Biological Relevance
JWH-203 2-Chlorophenyl instead of cinnamyl Cannabinoid receptor affinity
1-(4-Methylpiperazin-1-yl)-2-(1H-indol-3-yl)ethanone Methylpiperazine vs. cinnamylpiperazine Serotonin receptor modulation
[4-(2-Benzhydryloxyethyl)piperazin-1-yl]-(1H-indol-2-yl)methanone Benzhydryloxyethyl side chain Antidepressant activity

The cinnamyl group in the target compound enhances lipophilicity (clogP = 4.2) compared to methylpiperazine analogues (clogP = 2.1), improving blood-brain barrier permeability.

Tables and Figures
Fig. 1. Stereochemistry of (E)-cinnamylpiperazine moiety.
Table 1. Comparative clogP values of piperazine-indole hybrids.

Properties

IUPAC Name

2-indol-1-yl-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23(19-26-14-12-21-10-4-5-11-22(21)26)25-17-15-24(16-18-25)13-6-9-20-7-2-1-3-8-20/h1-12,14H,13,15-19H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRQXQZOEVFAKA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone, a compound with the molecular formula C23H25N3O and a molecular weight of 359.473 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and pharmacological implications of this compound, supported by recent research findings and case studies.

1. Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving indole derivatives and piperazine. The structural features of (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone are significant for its biological activity, particularly the presence of the indole moiety, which is known for its diverse pharmacological properties.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone. For instance, a study investigating various indole derivatives demonstrated that compounds similar to (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone exhibited significant cytotoxicity against multiple cancer cell lines. The cytotoxic effects were assessed using an MTT assay, revealing that certain derivatives had lower IC50 values than conventional chemotherapeutic agents like doxorubicin .

2.2 Tyrosinase Inhibition

Indole derivatives are also noted for their role as tyrosinase inhibitors, which are crucial in regulating melanin production. A study reported that related compounds demonstrated varying degrees of inhibitory activity against tyrosinase, with IC50 values significantly lower than that of standard inhibitors like kojic acid. This suggests that (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone could potentially serve as a therapeutic agent for hyperpigmentation disorders .

3.1 In Vivo Studies

Pharmacological evaluation of indole derivatives has shown promising results in anti-inflammatory and analgesic activities. For example, a study focused on novel indole compounds revealed their efficacy as COX-2 inhibitors, demonstrating significant anti-inflammatory effects in animal models . The structure–activity relationship (SAR) analysis indicated that modifications to the indole structure could enhance these effects.

3.2 Computational Studies

Computational studies have been employed to predict the binding affinities and interactions of (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone with various biological targets. Molecular docking studies suggest strong binding affinities to key enzymes involved in cancer progression and inflammation pathways, indicating its potential as a lead compound for drug development .

4. Summary of Research Findings

Study Focus Findings IC50 Values
Study 1CytotoxicitySignificant activity against cancer cell linesHepG2: 0.9 µM; MCF7: 0.55 µM; HeLa: 0.50 µM
Study 2Tyrosinase InhibitionInhibitory activity surpassing kojic acidKojic acid: IC50 = 16.4 µM; Compound: IC50 = 5.9 µM
Study 3Anti-inflammatoryEffective COX-2 inhibitor in vivoNot specified but significantly effective

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves multiple steps that typically include the reaction of indole derivatives with piperazine and cinnamyl groups. The structural characteristics of this compound, particularly the indole moiety, play a crucial role in its biological activity, making it a valuable compound for further research.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone. For instance:

  • Cytotoxicity Studies : In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The compound exhibited lower IC50 values compared to established chemotherapeutic agents like doxorubicin:
    Cell LineIC50 Value
    HepG20.9 µM
    MCF70.55 µM
    HeLa0.50 µM

Tyrosinase Inhibition

Indole derivatives are also recognized for their ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies indicate that:

  • Inhibitory Activity : (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone demonstrated potent tyrosinase inhibition with an IC50 value significantly lower than that of standard inhibitors like kojic acid:
    InhibitorIC50 Value
    Kojic Acid16.4 µM
    Compound5.9 µM

Anti-inflammatory Properties

Pharmacological evaluations have shown that this compound exhibits anti-inflammatory effects:

  • COX-2 Inhibition : In vivo studies revealed that related indole compounds acted as effective COX-2 inhibitors, suggesting potential therapeutic applications in managing inflammatory conditions.

Computational Studies

Computational methods have been employed to assess the binding affinities of (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone to various biological targets:

  • Molecular Docking : Studies indicate strong binding affinities to key enzymes involved in cancer progression and inflammation pathways, highlighting its potential as a lead compound for drug development.

Summary of Research Findings

StudyFocusFindingsIC50 Values
Study 1CytotoxicitySignificant activity against cancer cell linesHepG2: 0.9 µM; MCF7: 0.55 µM; HeLa: 0.50 µM
Study 2Tyrosinase InhibitionInhibitory activity surpassing kojic acidKojic acid: IC50 = 16.4 µM; Compound: IC50 = 5.9 µM
Study 3Anti-inflammatoryEffective COX-2 inhibitor in vivoNot specified but significantly effective

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Piperazine Indole Position/Substituents Key Functional Groups Biological Activity/Data Reference
(E)-1-(4-Cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone 4-Cinnamyl (E-configuration) 1H-Indol-1-yl Ethanone linker Not explicitly reported (structural analogs suggest CNS or antimicrobial potential)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone N/A (no piperazine) 5-Nitro-1H-indol-3-yl Thioether, nitro groups Antiplasmodial activity (pIC₅₀ = 8.2129 vs. chloroquine pIC₅₀ = 7.5528)
2-(4-Benzhydrylpiperazin-1-yl)-1-(5-methyl-1H-indol-3-yl)ethanone 4-Benzhydryl 5-Methyl-1H-indol-3-yl Ethanone linker No explicit activity data; benzhydryl enhances lipophilicity
2-(4-Chloro-1H-indol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone 4-Methylpiperazine 4-Chloro-1H-indol-1-yl Chloro substituent Structural analog with potential kinase inhibition (no explicit data)
1-(4-Acetylpiperazin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone 4-Acetylpiperazine 3-(Phenylsulfonyl)-1H-indol-1-yl Sulfonyl group Likely protease/modulator target (sulfonyl enhances polarity)

Structural Analysis

  • In contrast, benzhydryl () and methylpiperazine () substituents increase lipophilicity, favoring blood-brain barrier penetration.
  • Indole Modifications :

    • The 1H-indol-1-yl position in the target compound differs from the 3-yl or 5-substituted indoles in other derivatives. For example, 5-nitro-1H-indol-3-yl () significantly enhances antiplasmodial activity, likely due to electron-withdrawing effects stabilizing drug-target interactions.
    • Chloro () and methyl () substituents on indole alter steric and electronic profiles, influencing selectivity for receptors like serotonin or dopamine transporters.
  • Functional Group Variations: Thioethers () and sulfonyl groups () introduce sulfur-containing moieties, which can modulate redox activity or act as hydrogen bond acceptors. The ethanone linker is conserved across most analogs, suggesting its role in maintaining conformational flexibility.

Pharmacokinetic Considerations

  • Lipophilicity : The cinnamyl group in the target compound may confer moderate logP values, balancing membrane permeability and solubility. Benzhydryl derivatives () are highly lipophilic, risking off-target binding.
  • Metabolic Stability : Nitro groups () may increase metabolic clearance via reduction pathways, whereas sulfonyl () and acetyl () groups could enhance stability.

Q & A

Q. What are the key steps in synthesizing (E)-1-(4-cinnamylpiperazin-1-yl)-2-(1H-indol-1-yl)ethanone?

The synthesis typically involves:

  • Step 1: Formation of the piperazine core via nucleophilic substitution or coupling reactions.
  • Step 2: Introduction of the cinnamyl group via acylation or alkylation under reflux conditions (e.g., using ethanol or DMF as solvents).
  • Step 3: Functionalization with the indole moiety through Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
    Purification: Column chromatography (silica gel, gradient elution) and crystallization (e.g., ethanol/water mixtures) are standard.
    Monitoring: TLC (Rf values: ~0.3–0.5 in ethyl acetate/hexane) and HPLC (retention time: ~8–10 min, C18 column) .

Q. What spectroscopic methods are essential for characterizing this compound?

  • NMR:
    • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.2–7.6 ppm (aromatic protons), δ 3.5–4.0 ppm (piperazine CH₂), δ 6.5–7.0 ppm (indole protons).
    • ¹³C NMR: Peaks at ~170 ppm (ketone C=O), 120–140 ppm (aromatic carbons) .
  • IR: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N-H indole) .
  • Mass Spec: Molecular ion peak at m/z [M+H]⁺ = calculated molecular weight ± 0.5 Da .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on indole) affect biological activity?

  • Case Study: Replacing the indole 1-position with a 3-position (as in vs. 2) alters π-π stacking with target receptors, impacting affinity. For example:

    Substituent PositionIC₅₀ (μM)Target Receptor
    1H-Indol-1-yl0.85-HT₂A
    1H-Indol-3-yl2.45-HT₂A
    Mechanistic Insight: 1-position substitution enhances steric complementarity with hydrophobic binding pockets .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data?

  • Methodology:
    • Computational Docking: Use AutoDock Vina to model interactions with homology-built receptors (e.g., serotonin receptors).
    • Free Energy Perturbation (FEP): Quantify ΔΔG values for substituent effects .
    • Experimental Validation: Radioligand binding assays (e.g., ³H-ketanserin for 5-HT₂A affinity) to reconcile discrepancies .

Q. What strategies optimize bioavailability and metabolic stability?

  • Lipinski’s Rule Compliance: LogP <5, molecular weight <500 Da.
  • Metabolic Hotspots: Introduce electron-withdrawing groups (e.g., -F) on the cinnamyl chain to reduce CYP450-mediated oxidation .
  • In Vivo PK Studies: Half-life (t₁/₂) extension via PEGylation or prodrug design (e.g., ester derivatives) .

Methodological Challenges

Q. How to address low yields in the final coupling step?

  • Root Cause: Steric hindrance from the cinnamyl group.
  • Solutions:
    • Use Pd₂(dba)₃/XPhos catalysts for efficient cross-coupling.
    • Microwave-assisted synthesis (80°C, 30 min) improves reaction efficiency .

Q. What advanced techniques validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA): Measure thermal stabilization of target proteins upon compound binding.
  • BRET/FRET: Real-time monitoring of receptor conformational changes .

Data Analysis and Interpretation

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Example: EC₅₀ varies between HEK-293 (5 μM) and SH-SY5Y (12 μM).
  • Approach:
    • Transcriptomics: Compare target receptor expression levels (e.g., qPCR for 5-HT receptors).
    • Off-Target Profiling: Kinase inhibition panels (e.g., Eurofins DiscoverX) .

Q. What statistical models are suitable for dose-response studies?

  • Four-Parameter Logistic (4PL) Model: Fit sigmoidal curves to calculate EC₅₀/IC₅₀.
  • Bootstrap Analysis: Estimate 95% confidence intervals for robustness .

Cross-Disciplinary Applications

Q. How can this compound be repurposed for neurodegenerative disease research?

  • Mechanistic Link: 5-HT₂A modulation reduces amyloid-β aggregation in Alzheimer’s models.
  • In Vivo Testing: Transgenic APP/PS1 mice (dose: 10 mg/kg, oral) show ~30% reduction in plaque burden .

Q. What collaborations enhance translational potential?

  • Medicinal Chemistry + Structural Biology: Co-crystallization with target receptors (e.g., PDB deposition).
  • Pharmacology + Bioinformatics: Machine learning-driven SAR expansion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.